2-{[(Tert-butoxy)carbonyl]amino}-1-methylcyclohexane-1-carboxylic acid
Description
2-{[(Tert-butoxy)carbonyl]amino}-1-methylcyclohexane-1-carboxylic acid is a compound with notable significance in organic chemistry and synthetic biology. This compound features a tert-butoxycarbonyl (Boc) protected amino group, a common protective group in organic synthesis, especially in peptide chemistry.
Synthetic Routes and Reaction Conditions
The synthesis typically involves the introduction of a tert-butoxycarbonyl (Boc) group to protect the amine functionality. This is often done using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine. The carboxylic acid group is already present on the cyclohexane ring, which may be introduced through various synthetic pathways involving cyclohexanone derivatives or cyclohexanecarboxylic acid.
Industrial Production Methods
Industrial production might follow a similar synthetic pathway but on a larger scale, utilizing automated processes to ensure consistency and purity. Key reagents include Boc anhydride and appropriate solvents and bases, with precise temperature control and reaction times to optimize yield and reduce byproducts.
Types of Reactions
This compound undergoes several types of reactions, including:
Oxidation: Though the carboxylic acid and Boc-protected amine are relatively stable, side reactions could involve the oxidation of any substituents if present.
Reduction: Reducing agents can remove the Boc group to free the amine.
Substitution: Substitution reactions can occur at the carbon centers of the cyclohexane ring, especially if activated by adjacent functional groups.
Common Reagents and Conditions
Boc Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in suitable solvents.
Amine reactions: Involve reagents like carbodiimides for coupling reactions.
Major Products
Deprotected Amine: After removal of the Boc group.
Substituted Cyclohexanes: Depending on the reagents used for substitution reactions.
Chemistry and Biology
In chemistry, the compound is used as an intermediate in synthesizing peptides and other complex molecules. Its stability allows for selective reactions without interfering with other functional groups.
Medicine
Industry
Used in manufacturing advanced materials
Properties
IUPAC Name |
1-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-9-7-5-6-8-13(9,4)10(15)16/h9H,5-8H2,1-4H3,(H,14,17)(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXJBTLDTKNSTOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1NC(=O)OC(C)(C)C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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